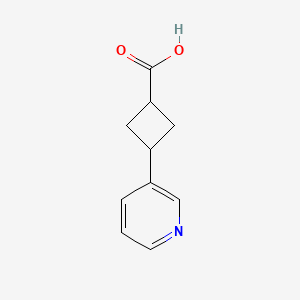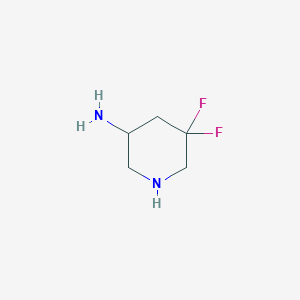
5,5-Difluoropiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoropiperidin-3-amine is a fluorinated organic compound with the molecular formula C5H10F2N
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoropiperidin-3-amine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 2,2-difluoro-4-pentenoic acid with lithium aluminum hydride (LiAlH4) to produce 2,2-difluoropent-4-en-1-ol, which is then converted to the desired amine through a series of steps involving tosyl chloride and pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Difluoropiperidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or halogenating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different functionalized piperidines.
Aplicaciones Científicas De Investigación
5,5-Difluoropiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5-Difluoropiperidin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to affect various biochemical pathways through its unique chemical structure .
Comparación Con Compuestos Similares
- 5-Amino-3,3-difluoropiperidine
- 5-Hydroxy-3,3-difluoropiperidine
- 3,5-Difluoropyridine
Comparison: Compared to these similar compounds, 5,5-Difluoropiperidin-3-amine stands out due to its specific substitution pattern and the presence of both fluorine atoms on the same carbon. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H10F2N2 |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
5,5-difluoropiperidin-3-amine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-4(8)2-9-3-5/h4,9H,1-3,8H2 |
Clave InChI |
RMVWISBUNRRXGM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNCC1(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


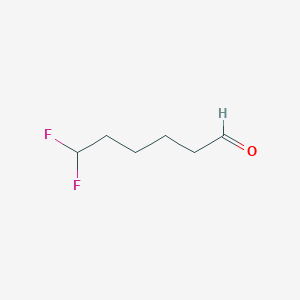

![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)
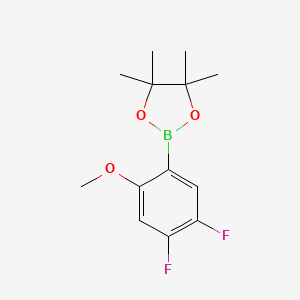
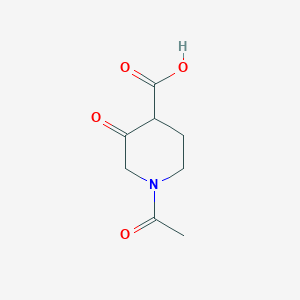
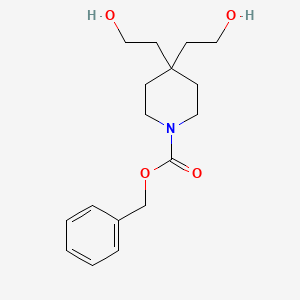
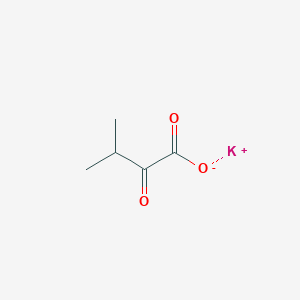
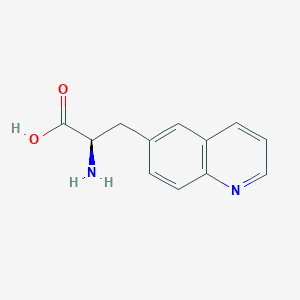

![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
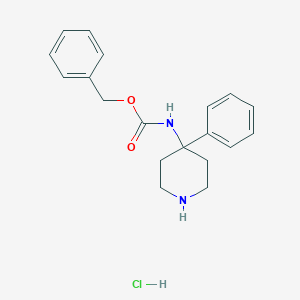
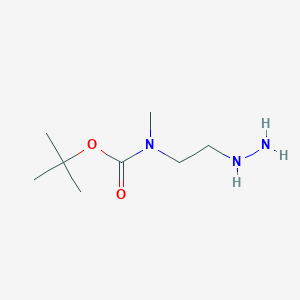
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
